Methyl 2-(1-(2-amino-5-bromopyridin-3-yloxy)ethyl)-4-fluorobenzoate
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Overview
Description
®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a fluorinated benzoate ester linked to a brominated pyridine moiety through an ethyl ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 4-fluorobenzoic acid.
Formation of Intermediate: The first step involves the protection of the amino group in 2-amino-5-bromopyridine, followed by the formation of an intermediate through a coupling reaction with an appropriate ethylating agent.
Esterification: The intermediate is then subjected to esterification with 4-fluorobenzoic acid under acidic conditions to form the desired product.
Deprotection: Finally, the protecting group is removed to yield ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium azide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated and brominated moieties make it useful in various labeling and imaging techniques.
Medicine
In medicinal chemistry, ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-((2-amino-5-chloropyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Methyl 2-(1-((2-amino-5-iodopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Methyl 2-(1-((2-amino-5-methylpyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
Uniqueness
®-Methyl 2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate is unique due to the presence of both a bromine atom and a fluorine atom in its structure. This combination of halogens can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3/c1-8(22-13-5-9(16)7-19-14(13)18)12-6-10(17)3-4-11(12)15(20)21-2/h3-8H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXBDDSPNVIGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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